molecular formula C19H19NO3 B2956007 (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 89807-63-6

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2956007
CAS No.: 89807-63-6
M. Wt: 309.4 g/mol
InChI Key: PYDCLHKJDJWDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Scientific Research Applications

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, many chalcones exhibit their effects through interactions with proteins and enzymes, often acting as inhibitors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors including its specific physical and chemical properties, how it is handled, and the dose and route of exposure .

Future Directions

Research into chalcones and related compounds is ongoing, with many studies focusing on their potential therapeutic applications . Future research directions may include the synthesis of new derivatives, investigations into their mechanisms of action, and preclinical and clinical studies to evaluate their efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or sulfonated derivatives.

Comparison with Similar Compounds

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Chalcones: Similar compounds include (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their chemical and biological properties.

    Flavonoids: Chalcones are precursors to flavonoids, a class of compounds with diverse biological activities. Flavonoids such as quercetin and kaempferol have similar structural features but differ in their ring closure and hydroxylation patterns.

Properties

CAS No.

89807-63-6

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19NO3/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(12-8-15)20(22)23/h4-13H,1-3H3

InChI Key

PYDCLHKJDJWDKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.